molecular formula C24H22N4O3S B2984397 1-((4-methoxyphenyl)sulfonyl)-3-(4-methylbenzyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848213-87-6

1-((4-methoxyphenyl)sulfonyl)-3-(4-methylbenzyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2984397
CAS No.: 848213-87-6
M. Wt: 446.53
InChI Key: QYIIMOHHNFTXPB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has an imidazo[4,5-b]quinoxaline core, which is a type of heterocyclic compound. This core is substituted with a (4-methoxyphenyl)sulfonyl group and a 4-methylbenzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the imidazo[4,5-b]quinoxaline core, followed by the introduction of the (4-methoxyphenyl)sulfonyl and 4-methylbenzyl groups. The exact synthetic route would depend on the available starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazo[4,5-b]quinoxaline core suggests that the compound may have aromatic properties, which could influence its chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the sulfonyl group could potentially undergo substitution reactions, while the imidazo[4,5-b]quinoxaline core might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and methoxy groups could affect its solubility, while the imidazo[4,5-b]quinoxaline core might influence its stability and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

1-((4-methoxyphenyl)sulfonyl)-3-(4-methylbenzyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is involved in various chemical syntheses and applications, highlighting its versatility in the field of organic chemistry. A study illustrates the synthesis of imidazo[1,2-a]quinoxalines through the Groebke three-component reaction (3CR), indicating its potential in creating compounds with radical-scavenging abilities. This process has been evaluated for producing compounds capable of scavenging radicals and inhibiting DNA oxidation, showcasing the antioxidant potential of derivatives of this chemical structure (Xi & Liu, 2015).

Pharmacological Potential

The compound's derivatives have been explored for their pharmacological potential, including as anticancer agents. A novel series of thiophenes, which could be structurally related to the quinoxaline derivatives, demonstrated cytotoxic activities against human breast cancer cell lines, emphasizing the potential of such compounds in cancer therapy (Ghorab, Bashandy, & Alsaid, 2014).

Antioxidant and DNA Protection

Compounds structurally related to this compound have shown significant antioxidant properties. Specifically, derivatives with ferrocenyl groups attached to the imidazo[1,2-a]pyridine or quinoline scaffold have demonstrated effective antioxidative effects, including the ability to scavenge various radicals and protect DNA from oxidation. This points towards potential applications in developing therapeutic agents aimed at combating oxidative stress (Xi & Liu, 2015).

Antibacterial Applications

The antibacterial potential of quinoxaline derivatives has also been explored. One study reported the synthesis of quinoxaline sulfonamides with demonstrated antibacterial activities against Staphylococcus spp. and Escherichia coli. This suggests the utility of such compounds in developing new antibacterial agents, potentially offering a novel approach to combat bacterial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals .

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-17-7-9-18(10-8-17)15-27-16-28(32(29,30)20-13-11-19(31-2)12-14-20)24-23(27)25-21-5-3-4-6-22(21)26-24/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIIMOHHNFTXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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